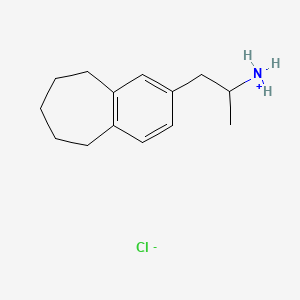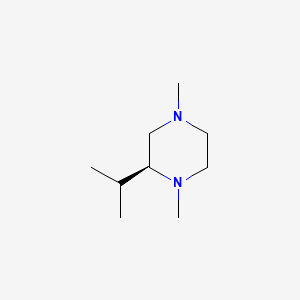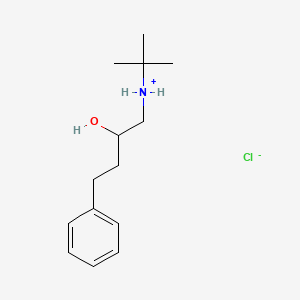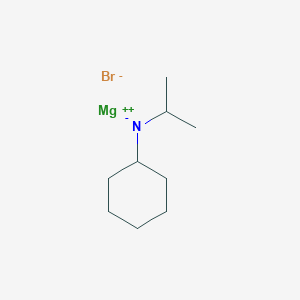
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is a chemical compound with the molecular formula C9H18BrMgN. It is a type of organomagnesium compound, which is often used in organic synthesis due to its reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl group, a propan-2-yl group, and an azanide group bonded to magnesium and bromide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide can be synthesized through the reaction of cyclohexylamine with isopropyl bromide in the presence of magnesium. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction conditions usually involve moderate temperatures and an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of automated systems for mixing and temperature control helps in maintaining consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Addition Reactions: The compound can add to carbonyl groups, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions typically occur under anhydrous conditions to prevent the decomposition of the organomagnesium compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a new organomagnesium compound with the nucleophile replacing the bromide ion .
Aplicaciones Científicas De Investigación
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst in certain polymerization reactions, enhancing the efficiency and selectivity of the process.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form strong carbon-magnesium bonds.
Mecanismo De Acción
The mechanism of action of Magnesium;cyclohexyl(propan-2-yl)azanide;bromide involves the formation of a reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmagnesium Bromide: Similar in structure but lacks the propan-2-yl group.
Isopropylmagnesium Bromide: Similar but lacks the cyclohexyl group.
Diisopropylmagnesium: Contains two isopropyl groups instead of one cyclohexyl and one isopropyl group.
Uniqueness
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is unique due to its combination of a cyclohexyl group and a propan-2-yl group bonded to magnesium. This unique structure provides it with distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
100207-82-7 |
|---|---|
Fórmula molecular |
C9H18BrMgN |
Peso molecular |
244.46 g/mol |
Nombre IUPAC |
magnesium;cyclohexyl(propan-2-yl)azanide;bromide |
InChI |
InChI=1S/C9H18N.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h8-9H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GJLKEMXUFZIYRN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[N-]C1CCCCC1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



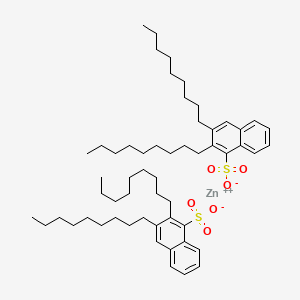
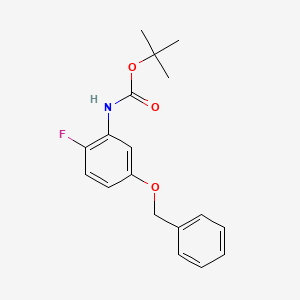
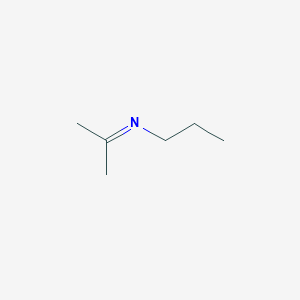
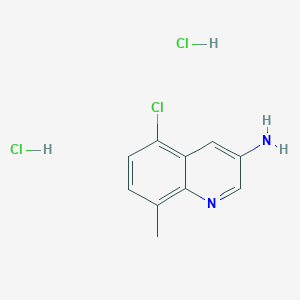

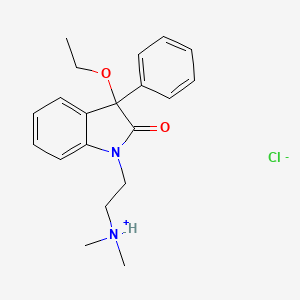
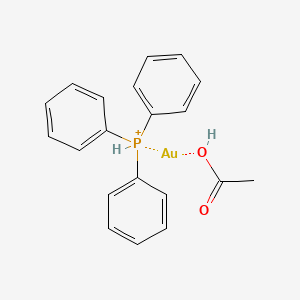
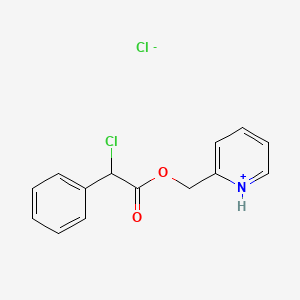
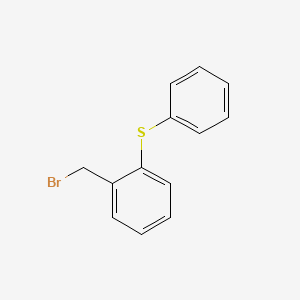
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
